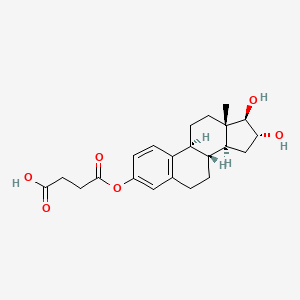

Estriol 3-Succinate

説明

生化学分析

Biochemical Properties

Estriol 3-Succinate interacts with various enzymes, proteins, and other biomolecules. It is a hydroxylated metabolite of estradiol or estrone, distinguished by being 16-hydroxylated . It is the weakest of the three major estrogens with regards to estrogen receptor binding .

Cellular Effects

This compound has several effects on various types of cells and cellular processes. It has been used to treat conditions such as vaginal dryness and estrogen deficiency conditions, such as vaginitis and vulvar itching . It has also shown potential to treat individuals with Th1-mediated autoimmune illnesses, including multiple sclerosis and rheumatoid arthritis .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It interacts with a target cell receptor, and when the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell and regulate gene transcription, leading to the formation of messenger RNA .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been found that the migration capacity of this compound was far stronger than that of estrone in soil .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, adult females exposed to this compound in utero had increased fertility and superior pregnancy outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways. The metabolism of estrogen, including this compound, takes place primarily in the liver through Phase I (hydroxylation) and Phase II (methylation and glucuronidation) pathways, which allow estrogen to be detoxified and excreted from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The migration capacity of this compound was found to be far stronger than that of estrone in soil .

Subcellular Localization

It is known that many RNA binding proteins serve multiple functions within the cell, affecting mRNA splicing, polyadenylation, transport, localization, stability, and/or translation .

準備方法

Synthetic Routes and Reaction Conditions

Estriol 3-Succinate is synthesized by esterifying the hydroxyl groups at the C16α and C17β positions of estriol with succinic acid . The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Quality control measures such as high-performance liquid chromatography (HPLC) are employed to monitor the purity and concentration of the compound.

化学反応の分析

Types of Reactions

Estriol 3-Succinate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form estrone derivatives.

Reduction: Reduction reactions can convert this compound back to estriol.

Substitution: The ester groups can be hydrolyzed to yield estriol and succinic acid.

Common Reagents and Conditions

Oxidation: Potassium ferrate (K₂FeO₄) is commonly used as an oxidizing agent.

Reduction: Sodium borohydride (NaBH₄) can be used for reduction reactions.

Substitution: Acidic or basic hydrolysis conditions can be employed to cleave the ester bonds.

Major Products Formed

Oxidation: Estrone derivatives.

Reduction: Estriol.

Substitution: Estriol and succinic acid.

科学的研究の応用

Estriol 3-Succinate has a wide range of scientific research applications:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its role in hormone regulation and its effects on cellular processes.

Medicine: Used in hormone replacement therapy to alleviate menopausal symptoms.

Industry: Employed in the formulation of pharmaceutical products for hormone therapy.

作用機序

Estriol 3-Succinate acts as a prodrug of estriol. Once administered, it is hydrolyzed to release active estriol, which binds to estrogen receptors in target cells . The estrogen-receptor complex then enters the nucleus and regulates gene transcription, leading to the formation of messenger RNA (mRNA). The mRNA interacts with ribosomes to produce specific proteins that mediate the effects of estriol on the target cells .

類似化合物との比較

Estriol 3-Succinate is unique compared to other estrogen esters due to its specific esterification at the C16α and C17β positions. Similar compounds include:

Estradiol Valerate: Another estrogen ester used in hormone therapy, but with different esterification sites and pharmacokinetics.

Estrone Sulfate: A sulfate ester of estrone, used in hormone replacement therapy but with different metabolic pathways.

Ethinylestradiol: A synthetic estrogen used in oral contraceptives, with higher potency and different pharmacological properties.

This compound is considered a weaker estrogen compared to estradiol valerate and ethinylestradiol, making it suitable for specific therapeutic applications where a milder estrogenic effect is desired .

生物活性

Estriol 3-succinate is an estrogen medication primarily used for the treatment of menopausal symptoms. As a prodrug of estriol, it demonstrates various biological activities that are significant in clinical contexts, particularly in hormone replacement therapy (HRT) for postmenopausal women. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound is an ester derived from estriol, where two hydroxyl groups at the C16α and C17β positions are esterified with succinic acid. This modification enhances its pharmacokinetic profile, allowing for effective absorption and bioavailability through both oral and vaginal routes. Upon administration, this compound is converted to estriol in the body, exerting estrogenic effects that are crucial for alleviating menopausal symptoms.

Pharmacokinetics

The pharmacokinetics of this compound indicate that its administration results in serum levels comparable to higher doses of unconjugated estriol. For instance, a study showed that 1 mg of intravaginal estriol can achieve serum levels equivalent to 10 mg of orally administered hormone . This significant difference highlights the potency and efficiency of vaginal administration in bypassing hepatic first-pass metabolism.

Menopausal Symptom Relief

This compound has been demonstrated to effectively relieve climacteric symptoms such as hot flashes, vaginal atrophy, and urinary incontinence. A systematic review indicated that patients receiving estriol reported significant improvements in symptom severity within three months of treatment. For example:

- Case Study : In a study involving 20 hypogonadal women treated with 2 mg/day estriol for two years, 86% experienced relief from hot flashes and insomnia .

- Vaginal Atrophy : The combination of estriol with Lactobacillus acidophilus significantly improved clinical signs of vaginal atrophy in menopausal women .

Bone Mineral Density (BMD)

This compound also plays a role in improving bone health. Research indicates that it can enhance bone mineral density by inhibiting bone resorption:

| Study | Treatment | Duration | BMD Change |

|---|---|---|---|

| Hayashi et al. (2000) | Estriol (2 mg/day) + Calcium | 30 weeks | +1.79% |

| Yang et al. (Year) | Estriol (2 mg/day) + Calcium | 1 year | +1.66% |

In these studies, participants receiving estriol showed significant increases in BMD compared to control groups receiving calcium alone .

Safety Profile

This compound is generally well-tolerated, with a low incidence of side effects compared to other estrogen therapies. Reports indicate minimal adverse effects, with some patients experiencing only minor uterine bleeding during initial treatment phases . Importantly, the risk of endometrial hyperplasia is significantly lower with estriol compared to other estrogens.

特性

IUPAC Name |

4-[[(8R,9S,13S,14S,16R,17R)-16,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O6/c1-22-9-8-15-14-5-3-13(28-20(26)7-6-19(24)25)10-12(14)2-4-16(15)17(22)11-18(23)21(22)27/h3,5,10,15-18,21,23,27H,2,4,6-9,11H2,1H3,(H,24,25)/t15-,16-,17+,18-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGGODVYWMYRLA-TZVXGSHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40710292 | |

| Record name | 4-{[(16alpha,17beta)-16,17-Dihydroxyestra-1,3,5(10)-trien-3-yl]oxy}-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40710292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47575-61-1 | |

| Record name | 4-{[(16alpha,17beta)-16,17-Dihydroxyestra-1,3,5(10)-trien-3-yl]oxy}-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40710292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。